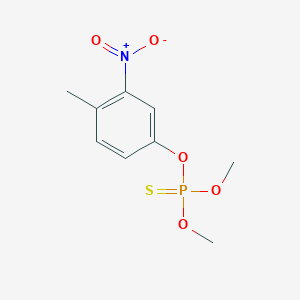
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture due to its effectiveness and relatively low cost. The compound is characterized by its yellow-brown liquid appearance and its chemical formula is C9H12NO5PS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate typically involves the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrophenol derivatives, while reduction can yield aminophenol derivatives .
Scientific Research Applications
O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, particularly its role as an insecticide.
Medicine: Research is conducted on its potential therapeutic uses and its effects on human health.
Industry: It is used in the production of other chemicals and as a pesticide in agriculture.
Mechanism of Action
The primary mechanism of action of O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the insect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O,O-Dimethyl O-(3-nitro-p-tolyl) phosphorothioate include:
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate insecticide.
Chlorpyrifos: Widely used in agriculture but with a different chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its relatively lower toxicity to mammals and its effectiveness at lower concentrations. This makes it a preferred choice in many agricultural applications .
Properties
CAS No. |
17650-80-5 |
|---|---|
Molecular Formula |
C9H12NO5PS |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
dimethoxy-(4-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12NO5PS/c1-7-4-5-8(6-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3 |
InChI Key |
MTVIDICTBOORCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















